1-Benzyl-4-oxopyrrolidine-3-carbonitrile
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Overview
Description
1-Benzyl-4-oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a benzyl group, a ketone, and a nitrile group
Preparation Methods
The synthesis of 1-Benzyl-4-oxopyrrolidine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production: Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity through controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-Benzyl-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, forming amides or other derivatives.
Common Reagents and Conditions: Typical reagents include lithium aluminum hydride for reductions and sodium borohydride for selective reductions. Reaction conditions often involve refluxing in appropriate solvents.
Major Products: The major products formed depend on the specific reaction, such as amides from nitrile substitution or alcohols from ketone reduction.
Scientific Research Applications
1-Benzyl-4-oxopyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Benzyl-4-oxopyrrolidine-3-carbonitrile exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
1-Benzyl-4-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds:
Similar Compounds: Compounds like 1-Benzyl-4-oxopyrrolidine-3-carboxylate and 1-Benzyl-4-oxopyrrolidine-3-carboxamide share structural similarities.
Uniqueness: The presence of the nitrile group in this compound distinguishes it from its analogs, potentially leading to different reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-benzyl-4-oxopyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-6-11-8-14(9-12(11)15)7-10-4-2-1-3-5-10/h1-5,11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBSIVRWMUNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CN1CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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